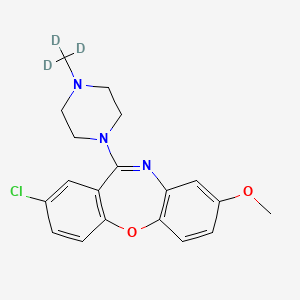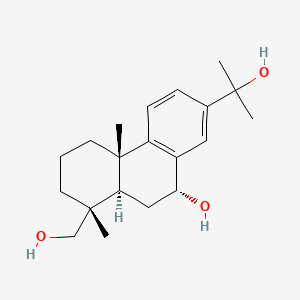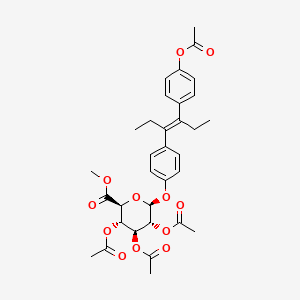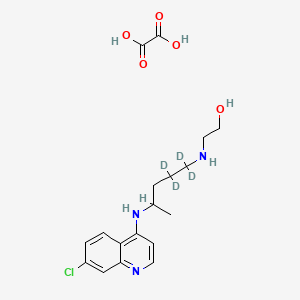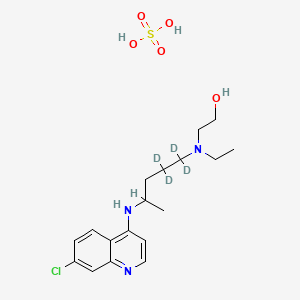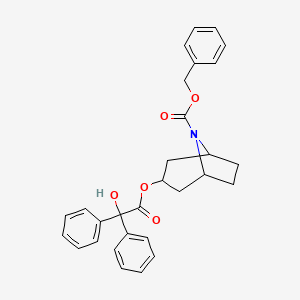
N-Benzyloxycarbonyl Norglipin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonyl Norglipin is a chemical compound with the molecular formula C29H29NO5 and a molecular weight of 471.54. It is primarily used in proteomics research and organic synthesis . This compound is known for its role as a protecting group in synthetic chemistry, particularly for amine functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl Norglipin typically involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of the amine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyloxycarbonyl Norglipin undergoes various chemical reactions, including:
Hydrogenation: The removal of the benzyloxycarbonyl group can be achieved through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas, and an organic solvent like ethanol or methanol.
Substitution: Benzyl chloroformate, sodium carbonate or triethylamine, and dichloromethane.
Major Products Formed
Hydrogenation: The major product is the deprotected amine.
Substitution: The major products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl Norglipin has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Benzyloxycarbonyl Norglipin involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The benzyloxycarbonyl group can be selectively removed under mild conditions, such as hydrogenation with palladium on carbon (Pd/C), to regenerate the free amine .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl Glycine: Another compound used as a protecting group for amines in peptide synthesis.
N-Benzyloxycarbonyl Alanine: Similar to N-Benzyloxycarbonyl Norglipin, used in the protection of amine groups in organic synthesis.
Uniqueness
This compound is unique due to its specific application in the protection of amine groups in complex synthetic processes. Its stability and ease of removal make it a valuable tool in both research and industrial settings .
Propiedades
IUPAC Name |
benzyl 3-(2-hydroxy-2,2-diphenylacetyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO5/c31-27(29(33,22-12-6-2-7-13-22)23-14-8-3-9-15-23)35-26-18-24-16-17-25(19-26)30(24)28(32)34-20-21-10-4-1-5-11-21/h1-15,24-26,33H,16-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPAHCEDVUIRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675686 |
Source


|
| Record name | Benzyl 3-{[hydroxy(diphenyl)acetyl]oxy}-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334608-49-9 |
Source


|
| Record name | Benzyl 3-{[hydroxy(diphenyl)acetyl]oxy}-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)
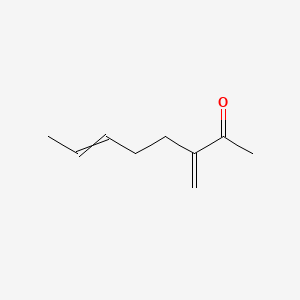
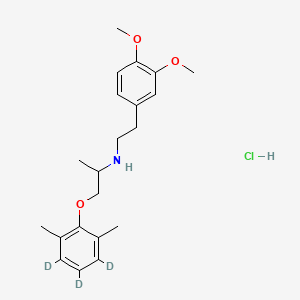
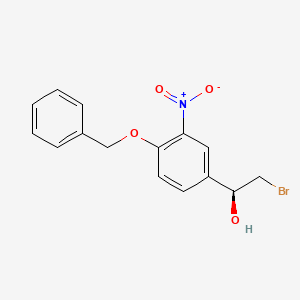
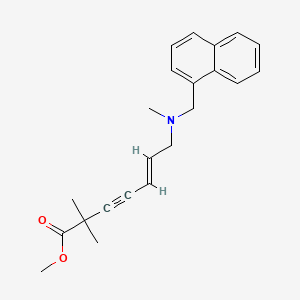
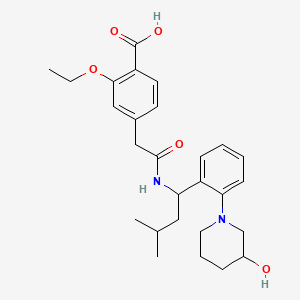

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)
